molecular formula C15H14N2O5 B12926806 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde CAS No. 644974-06-1

2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde

Cat. No.: B12926806
CAS No.: 644974-06-1
M. Wt: 302.28 g/mol
InChI Key: ZAYJIZNEAIODGH-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with a 3,4,5-trimethoxyphenyl group and two aldehyde groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of acrylonitrile, aniline, methanol, and sodium methoxide in a four-neck flask with mechanical stirring. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing waste and safety risks. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarboxylic acid.

    Reduction: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. This mechanism is particularly relevant in its anti-cancer activity, where it targets rapidly dividing tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both aldehyde groups and the trimethoxyphenyl moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in scientific research and industrial applications .

Properties

CAS No.

644974-06-1

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde

InChI

InChI=1S/C15H14N2O5/c1-20-12-4-9(5-13(21-2)14(12)22-3)15-16-10(7-18)6-11(8-19)17-15/h4-8H,1-3H3

InChI Key

ZAYJIZNEAIODGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)C=O)C=O

Origin of Product

United States

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